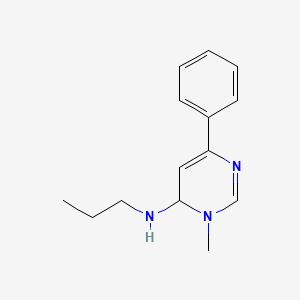

3-Methyl-6-phenyl-N-propyl-3,4-dihydropyrimidin-4-amine

Description

Properties

CAS No. |

88078-77-7 |

|---|---|

Molecular Formula |

C14H19N3 |

Molecular Weight |

229.32 g/mol |

IUPAC Name |

3-methyl-6-phenyl-N-propyl-4H-pyrimidin-4-amine |

InChI |

InChI=1S/C14H19N3/c1-3-9-15-14-10-13(16-11-17(14)2)12-7-5-4-6-8-12/h4-8,10-11,14-15H,3,9H2,1-2H3 |

InChI Key |

WVBIUTYIMZTRSZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC1C=C(N=CN1C)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-phenyl-N-propyl-3,4-dihydropyrimidin-4-amine can be achieved through a multi-component reaction known as the Biginelli reaction. This reaction involves the condensation of an aldehyde, a β-ketoester, and urea or thiourea in the presence of a catalyst. The reaction is typically carried out under solvent-free conditions or in a suitable solvent such as ethanol or acetonitrile. The use of catalysts like Montmorillonite-KSF or silicotungstic acid supported on Ambelyst-15 has been reported to enhance the reaction efficiency and yield .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-phenyl-N-propyl-3,4-dihydropyrimidin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrimidinones.

Reduction: Reduction reactions can convert the dihydropyrimidine ring to a fully saturated pyrimidine ring.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Pyrimidinones

Reduction: Saturated pyrimidines

Substitution: Various substituted dihydropyrimidines depending on the nucleophile used

Scientific Research Applications

Anticonvulsant Activity

Research indicates that derivatives of dihydropyrimidine compounds exhibit significant anticonvulsant properties. For instance, studies have shown that certain substituted pyrimidines can protect against seizures in animal models, suggesting a potential application of 3-Methyl-6-phenyl-N-propyl-3,4-dihydropyrimidin-4-amine in treating epilepsy. The mechanism often involves modulation of neurotransmitter systems or ion channels involved in seizure activity .

Antitumor Properties

There is growing evidence supporting the antitumor potential of dihydropyrimidine derivatives. Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. These effects are attributed to the ability of these compounds to induce apoptosis in malignant cells and inhibit tumor growth .

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:

- Condensation Reactions : Utilizing aldehydes and urea derivatives to form the pyrimidine ring.

- Cyclization Techniques : Employing cyclization methods under acidic or basic conditions to finalize the structure.

These synthetic routes are crucial for producing the compound in sufficient quantities for research and potential therapeutic applications.

Neuroprotective Effects

In addition to anticonvulsant properties, studies have suggested that this compound may exhibit neuroprotective effects. This is particularly relevant in conditions such as Alzheimer's disease and other neurodegenerative disorders where oxidative stress plays a significant role. The compound's ability to scavenge free radicals may contribute to its protective effects on neuronal cells .

Analgesic Properties

Preliminary studies indicate that this compound may also possess analgesic properties, making it a candidate for pain management therapies. The underlying mechanisms are believed to involve inhibition of pain pathways or modulation of inflammatory responses .

Case Studies and Findings

| Study Reference | Focus | Key Findings |

|---|---|---|

| Malygin et al., 2020 | Anticonvulsant Activity | Demonstrated significant protection against seizures at specific dosages using dihydropyrimidine derivatives. |

| Rahman et al., 2014 | Antitumor Activity | Identified cytotoxic effects on cancer cell lines, suggesting potential for cancer therapy applications. |

| Sahoo et al., 2013 | Neuroprotection | Showed effectiveness in reducing oxidative stress in neuronal models, indicating neuroprotective benefits. |

Mechanism of Action

The mechanism of action of 3-Methyl-6-phenyl-N-propyl-3,4-dihydropyrimidin-4-amine involves its interaction with specific molecular targets and pathways:

Calcium Channel Blockade: The compound inhibits calcium influx into cells by blocking calcium channels, leading to reduced cellular excitability and muscle contraction.

Anti-inflammatory Action: It inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.

Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function

Comparison with Similar Compounds

Similar Compounds

3,4-Dihydropyrimidin-2(1H)-ones: These compounds share a similar core structure but differ in the substituents attached to the pyrimidine ring.

Pyrimidinones: Oxidized derivatives of dihydropyrimidines with a carbonyl group at position 2.

Pyrimidines: Fully saturated derivatives with no double bonds in the ring.

Uniqueness

3-Methyl-6-phenyl-N-propyl-3,4-dihydropyrimidin-4-amine is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity. The presence of the phenyl and propyl groups enhances its lipophilicity and ability to interact with biological membranes, making it a potent bioactive compound .

Biological Activity

3-Methyl-6-phenyl-N-propyl-3,4-dihydropyrimidin-4-amine, a derivative of dihydropyrimidine, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is a member of the pyrimidine family and exhibits potential therapeutic effects across various biological systems. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.

- Molecular Formula : C14H19N3

- CAS Number : 88078-77-7

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Notably, research has indicated its role as an inhibitor of adenylyl cyclase type 1 (AC1), which is crucial in the modulation of pain pathways in the central nervous system .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound. It has shown significant inhibitory effects against several bacterial strains, indicating its potential as an antimicrobial agent. The minimum inhibitory concentration (MIC) values for various pathogens are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Antiviral Activity

The compound has also been investigated for its antiviral properties. It demonstrated effectiveness against viruses such as the influenza virus, with an IC50 value indicating potent inhibition of viral replication. Specific findings include:

- Influenza Virus : IC50 = 0.35 µM

- Hepatitis C Virus (HCV) : Exhibited significant antiviral activity with a noted reduction in viral load in vitro .

Anti-inflammatory Effects

In preclinical models, this compound exhibited anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases.

Study on Pain Modulation

A notable study focused on the compound's ability to modulate pain pathways by inhibiting AC1 activity. In a behavioral model of inflammatory pain (Complete Freund's Adjuvant model), administration of the compound resulted in a significant reduction in pain sensitivity compared to controls .

Anticancer Activity

Emerging research suggests that this compound may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Q & A

Q. What are the common synthetic routes for preparing 3-Methyl-6-phenyl-N-propyl-3,4-dihydropyrimidin-4-amine, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with condensation of a pyrimidine precursor (e.g., 6-methyl-2-phenylpyrimidin-4-amine derivatives) with propylating agents. Key steps include:

- Initial Condensation : Reacting pyrimidine intermediates with aldehydes or ketones under acidic or basic conditions to form the dihydropyrimidine core .

- N-Alkylation : Introducing the propyl group via alkylation with propyl halides or using reductive amination. For example, triethylamine in dichloromethane facilitates nucleophilic substitution .

- Purification : Column chromatography or recrystallization (e.g., using EtOAc/hexane mixtures) ensures purity. Industrial-scale methods may employ continuous flow reactors for efficiency .

Optimization Variables : - Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while isopropanol improves selectivity in nucleophilic substitutions .

- Base Selection : Triethylamine or LiH improves alkylation efficiency .

- Temperature : Reactions at 50–80°C balance speed and side-product formation .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of dihydropyrimidin-4-amine derivatives?

Methodological Answer:

- 1H NMR : Identifies substituent integration and coupling patterns. For example, methyl groups (δ 2.1–2.5 ppm) and aromatic protons (δ 6.8–7.2 ppm) confirm substitution patterns .

- 13C NMR : Resolves carbonyl carbons (δ 160–170 ppm) and quaternary carbons in the pyrimidine ring .

- X-ray Crystallography : Provides absolute conformation, including dihedral angles (e.g., 12.8° between pyrimidine and phenyl groups) and hydrogen-bonding networks critical for activity .

- HPLC-MS : Detects impurities (<5%) and confirms molecular ion peaks .

Advanced Research Questions

Q. How do conformational variations in dihydropyrimidine derivatives influence their biological activity?

Methodological Answer: Conformational analysis via X-ray crystallography reveals:

- Dihedral Angles : Angles between the pyrimidine ring and substituents (e.g., 86.1° for bulky groups) affect steric interactions with target proteins .

- Hydrogen Bonding : Intramolecular N–H⋯N bonds stabilize bioactive conformations. For example, weak C–H⋯O bonds in crystal structures correlate with enhanced solubility .

- Polymorphism : Different crystal forms (e.g., polymorphs of chlorophenyl analogs) show varying antibacterial efficacy due to packing efficiency .

Experimental Design : - Compare bioactivity of polymorphs using MIC assays.

- Perform molecular docking to correlate dihedral angles with binding affinity.

Q. What strategies resolve contradictions in spectroscopic data during synthesis of novel dihydropyrimidine analogs?

Methodological Answer: Contradictions (e.g., unexpected NMR shifts or MS fragments) arise from:

- Byproducts : Alkylation side reactions (e.g., over-alkylation) produce N,N-dialkylated impurities. Use TLC (EtOAc/hexane, 1:1) to monitor reaction progress .

- Tautomerism : Dihydropyrimidines may exhibit keto-enol tautomerism, altering NMR signals. Confirm tautomeric forms via variable-temperature NMR .

- Solvent Artifacts : Residual DMSO-d6 in NMR samples can oxidize thioethers. Use CDCl3 for sulfur-containing derivatives .

Troubleshooting Workflow :

Repeat synthesis with stricter temperature control.

Compare experimental data with computational predictions (e.g., DFT-calculated NMR).

Isolate intermediates for stepwise characterization.

Q. How does solvent polarity impact intermediate stability in N-propyl dihydropyrimidin-4-amine synthesis?

Methodological Answer:

- Polar Solvents (DMF, DMSO) : Stabilize charged intermediates (e.g., iminium ions) but may promote hydrolysis. Use for condensation steps requiring high dielectric constants .

- Nonpolar Solvents (Hexane, Toluene) : Favor neutral intermediates, reducing side reactions but slowing kinetics. Ideal for final alkylation .

- Protic Solvents (Isopropanol) : Enhance hydrogen bonding, improving crystallinity during purification. For example, isopropanol increases yield to 96.8% in amination reactions .

Data-Driven Optimization : - Screen solvents using Design of Experiments (DoE) to map yield vs. polarity.

- Monitor intermediate stability via in-situ IR spectroscopy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.